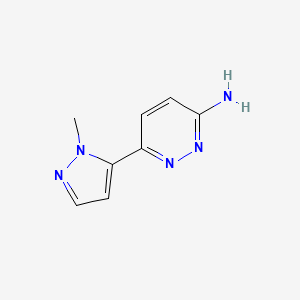

6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine

Descripción

Propiedades

IUPAC Name |

6-(2-methylpyrazol-3-yl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBPJNFZKRRFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487971-57-2 | |

| Record name | 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazin-3-amine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyridazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(1-Methyl-1H-pyrazol-5-yl)pyridazin-3-amine is being studied for its potential as a therapeutic agent in various diseases. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapies. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in animal models. This suggests its utility in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it may inhibit the growth of certain bacteria and fungi, indicating its potential as an antimicrobial agent .

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that the compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. This suggests its potential utility in treating inflammatory diseases .

Case Study 2: Anticancer Potential

In vitro tests on cancer cell lines revealed that 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amines inhibited cell proliferation effectively, with IC50 values indicating strong activity against specific cancer types. Further studies are required to explore its efficacy in vivo .

Case Study 3: Antimicrobial Activity

Research evaluating the antimicrobial effects showed that the compound exhibited inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities between 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine and related compounds:

Key Observations:

Core Flexibility vs.

Substituent Effects :

- The 1-methylpyrazole group in the target compound likely improves metabolic stability compared to unsubstituted pyrazoles (e.g., compounds in ).

- Bulky substituents, such as the imidazole-containing pyridinyl group in BPN-15606 , may enhance target specificity but reduce bioavailability.

Biological Targets :

- Pyridazine derivatives (e.g., ) often target enzymes like kinases or γ-secretase due to their ability to mimic ATP or peptide substrates.

- Fused heterocycles (e.g., ) show broader inhibitory profiles, possibly due to increased surface area for target engagement.

Physicochemical and Pharmacokinetic Properties

- Solubility : The target compound’s pyridazine-pyrazole structure likely offers moderate solubility, superior to fused systems (e.g., ) but inferior to polar derivatives like BPN-15606 (methoxy groups enhance solubility) .

- Metabolic Stability : Methyl groups (e.g., 1-methylpyrazole in the target compound) reduce oxidative metabolism compared to unmethylated analogues .

- Binding Affinity : The pyridazine core’s nitrogen atoms facilitate hydrogen bonding, critical for interactions with kinase ATP pockets .

Actividad Biológica

6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, anti-inflammatory, and other pharmacological effects, supported by recent research findings.

Chemical Structure

The compound features a pyridazine core substituted with a pyrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

The anticancer activity is primarily attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to affect tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell growth inhibition .

Case Studies

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are essential for treating conditions characterized by excessive inflammation.

Research indicates that this compound inhibits the release of pro-inflammatory cytokines such as TNF-alpha. This effect is likely mediated through the inhibition of MAPK pathways, which play a crucial role in inflammatory responses .

Experimental Findings

In vitro assays demonstrated that the compound significantly reduced LPS-induced TNF-alpha release from macrophages, showcasing its potential for treating inflammatory diseases .

Pharmacological Profile

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 6-(1-methyl-1H-pyrazol-5-yl)pyridazin-3-amine, and how can structural purity be validated?

- Methodology : Synthesis typically involves condensation reactions between pyridazine and pyrazole precursors, with nucleophilic substitutions at the pyridazin-3-amine position. For purity validation, use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁵N) to confirm regiochemistry. IR spectroscopy can identify amine (-NH₂) and pyrazole ring vibrations. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. How do substituents on the pyrazole ring influence the compound's physicochemical properties?

- Methodology : Substituents like methyl groups (e.g., 1-methyl on pyrazole) enhance lipophilicity, which can be quantified via HPLC-derived logP values. Computational tools (e.g., DFT calculations) predict electronic effects, while solubility profiles are determined experimentally using shake-flask methods in polar (water) and nonpolar solvents (octanol) .

Q. What analytical techniques are critical for characterizing stability under varying pH and temperature?

- Methodology : Conduct accelerated stability studies using forced degradation (acid/base hydrolysis, thermal stress) monitored by UPLC-PDA. Degradation products are identified via LC-MS/MS. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses of this compound?

- Methodology : Employ design of experiments (DoE) to optimize parameters like solvent polarity, catalyst loading (e.g., Pd/C for cross-coupling), and temperature. For example, using DMF as a solvent at 80°C improved yields in analogous pyrazole-pyridazine hybrids by 20% compared to THF. Monitor intermediates via inline FTIR or Raman spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology : Re-evaluate assay conditions (e.g., cell lines, incubation times) and validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations—standardize assays using a fixed [ATP] (e.g., 1 mM) .

Q. How do computational models aid in predicting binding modes with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, Glide) against crystal structures of target proteins (e.g., kinases or GPCRs). Validate predictions with mutagenesis studies—e.g., alanine scanning of key binding residues. MD simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.